molecular formula C14H21NO B1528608 {1-[(2-Phenylethyl)amino]cyclopentyl}methanol CAS No. 1250923-28-4

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol

Cat. No.: B1528608
CAS No.: 1250923-28-4
M. Wt: 219.32 g/mol
InChI Key: WHYNFQHRHRMPBX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex polyfunctional organic molecules. The complete IUPAC name reflects the hierarchical organization of functional groups within the molecular framework, with the cyclopentyl ring serving as the primary structural backbone. The compound bears the Chemical Abstracts Service registry number 1250923-28-4, providing unambiguous identification within chemical databases.

The systematic name construction begins with the cyclopentyl core, which is substituted at the 1-position with both a hydroxymethyl group and a phenylethylamino substituent. The phenylethylamino group consists of a two-carbon ethyl linker connecting the cyclopentane ring to a terminal phenyl group through an amino functional group. This nomenclature system ensures precise structural communication while accommodating the compound's multifunctional nature and potential stereochemical variations.

The molecular identifier codes provide additional systematic characterization parameters. The International Chemical Identifier string is InChI=1S/C14H21NO/c16-12-14(9-4-5-10-14)15-11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2, while the corresponding InChI Key is WHYNFQHRHRMPBX-UHFFFAOYSA-N. These standardized identifiers enable unambiguous database searches and computational modeling applications across diverse chemical informatics platforms.

Property Value Source
IUPAC Name This compound
CAS Number 1250923-28-4
InChI Key WHYNFQHRHRMPBX-UHFFFAOYSA-N
Canonical SMILES OCC1(CCCC1)NCCc1ccccc1

Molecular Architecture: Cyclopentane-Phenylethylamine Hybrid Framework

The molecular architecture of this compound represents a sophisticated hybrid framework combining cycloaliphatic and aromatic structural elements through strategic amino linkage. The core cyclopentane ring system provides a five-membered carbocyclic foundation with inherent conformational flexibility characteristic of saturated cyclic hydrocarbons. This cyclopentyl unit serves as the central hub for functional group attachment, bearing both the hydroxymethyl substituent and the phenylethylamino chain at the same carbon atom.

The phenylethylamine component introduces aromatic character through its terminal benzene ring, which is connected to the cyclopentane core via a flexible ethylamine linker. This ethyl spacer provides rotational freedom around carbon-carbon and carbon-nitrogen bonds, enabling diverse conformational arrangements while maintaining the overall molecular connectivity. The aromatic phenyl group contributes to molecular rigidity in its local environment while simultaneously offering potential for intermolecular interactions through pi-electron systems.

The hydroxymethyl substituent represents the third major architectural component, introducing hydrogen bonding capability through its primary alcohol functionality. This group is directly attached to the quaternary carbon center of the cyclopentane ring, creating a branching point that influences both molecular geometry and chemical reactivity patterns. The combination of these three structural elements creates a complex three-dimensional molecular architecture with multiple conformational degrees of freedom.

The molecular formula C14H21NO reflects the elemental composition of this hybrid framework, with a molecular weight of 219.33 grams per mole. The nitrogen atom serves as a crucial connectivity point between the cycloaliphatic and aromatic domains, while the oxygen atom provides polar functionality through the hydroxymethyl group. This architectural arrangement results in a molecule with distinct hydrophobic and hydrophilic regions, contributing to its versatile chemical behavior.

Structural Component Description Functional Role
Cyclopentane Ring Five-membered carbocyclic core Conformational backbone
Phenylethyl Chain Aromatic-aliphatic hybrid linker Hydrophobic interactions
Hydroxymethyl Group Primary alcohol functionality Hydrogen bonding capability
Amino Linkage Tertiary amine connection Structural bridge

Stereochemical Features: Absolute Configuration Analysis

The stereochemical analysis of this compound reveals complex configurational possibilities arising from the asymmetric substitution pattern of the cyclopentane ring system. The quaternary carbon center bearing both the hydroxymethyl and phenylethylamino substituents creates a stereogenic center that influences the overall molecular three-dimensional arrangement. While the search results do not provide explicit stereochemical descriptors for this specific compound, analogous cyclopentyl amino alcohol derivatives demonstrate significant configurational diversity.

Related compounds in the chemical literature exhibit both relative and absolute stereochemical specifications. For instance, the structurally similar compound ((1S,2S)-2-aminocyclopentyl)methanol demonstrates the importance of stereochemical designation in cyclopentane-based amino alcohols. The absolute configuration notation using Cahn-Ingold-Prelog priority rules becomes crucial for distinguishing between potential enantiomers and diastereomers in this molecular class.

The conformational preferences of the cyclopentane ring system significantly influence the spatial arrangement of substituents, creating additional complexity in stereochemical analysis. Research on cyclic amino alcohol derivatives has shown that the relative orientation of amino and alcohol functional groups can be controlled through synthetic methodologies, with anti-configurational relationships being particularly accessible through certain reaction pathways. These stereochemical considerations become critical for understanding both the chemical reactivity and potential biological activity of such compounds.

The phenylethylamino substituent introduces additional conformational variables that interact with the intrinsic stereochemistry of the cyclopentane core. The flexibility of the ethyl linker allows for multiple rotational conformers around the carbon-carbon and carbon-nitrogen bonds, while the amino group can adopt different orientations relative to the ring system. These conformational degrees of freedom must be considered alongside the fixed stereochemical relationships at the quaternary carbon center.

Stereochemical Feature Structural Impact Configurational Significance
Quaternary Carbon Center Multiple substituent arrangement Primary stereogenic element
Ring Conformation Substituent spatial orientation Secondary stereocontrol
Amino Group Orientation Hydrogen bonding patterns Tertiary structural effects
Phenyl Ring Position Aromatic interaction geometry Quaternary spatial considerations

Conformational Dynamics: Ring Puckering and Amine Orientation

The conformational dynamics of this compound are governed by the intrinsic flexibility of the cyclopentane ring system and the rotational freedom of the phenylethylamino substituent. Cyclopentane rings exhibit characteristic puckering motions that can be quantitatively described using Cremer-Pople puckering coordinates, which provide a comprehensive framework for understanding ring conformational behavior. These puckering motions involve pseudo-rotational pathways that interconnect different envelope and twist conformations through relatively low energy barriers.

Research on cyclopentane conformational dynamics has revealed that five-membered rings typically adopt envelope conformations with one carbon atom displaced from the plane of the other four atoms, or twist conformations where the ring is folded along one of its diagonals. The pseudo-rotational motion allows for continuous interconversion between these conformational states, with barriers typically on the order of a few kilocalories per mole. For substituted cyclopentanes like this compound, the presence of bulky substituents can influence both the preferred conformational states and the energy barriers between them.

The phenylethylamino substituent introduces additional conformational complexity through its flexible ethyl linker and rotatable amino group. The carbon-carbon bonds within the ethyl chain allow for gauche and anti conformational arrangements, while the carbon-nitrogen bond permits various orientations of the amino group relative to the cyclopentane ring. The terminal phenyl group can adopt multiple orientations that may influence overall molecular shape through intramolecular interactions or steric hindrance effects.

Computational studies on related cyclic systems have demonstrated that substituent effects can significantly alter ring puckering preferences and pseudo-rotational pathways. The presence of electron-withdrawing or electron-donating groups, as well as bulky substituents, can stabilize particular conformational states or create barriers to pseudo-rotation. In the case of amino alcohol derivatives, hydrogen bonding interactions between functional groups can further constrain conformational flexibility and create preferred orientational arrangements.

The hydroxymethyl group represents another source of conformational variability through rotation around the carbon-carbon bond connecting it to the cyclopentane ring. This primary alcohol functionality can adopt various orientations that may participate in intramolecular hydrogen bonding with the amino group, potentially stabilizing specific conformational arrangements. The interplay between ring puckering motions and substituent orientations creates a complex conformational landscape that determines the overall three-dimensional structure and dynamic behavior of the molecule.

Conformational Element Motion Type Energy Scale Structural Impact
Cyclopentane Ring Pseudo-rotation 2-5 kcal/mol Primary backbone flexibility
Ethyl Linker Rotational 1-3 kcal/mol Spacer arm dynamics
Amino Group Orientational 1-2 kcal/mol Hydrogen bonding geometry
Hydroxymethyl Group Rotational 1-2 kcal/mol Alcohol orientation

Properties

IUPAC Name

[1-(2-phenylethylamino)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-12-14(9-4-5-10-14)15-11-8-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYNFQHRHRMPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(2-Phenylethyl)amino]cyclopentyl}methanol is an organic compound notable for its unique structural features, which include a cyclopentane ring and a 2-phenylethylamino group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including interactions with various receptors and enzymes that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₁NO, with a molecular weight of approximately 219.32 g/mol. The presence of the cyclopentyl ring contributes to its three-dimensional conformation, influencing its biological interactions and reactivity.

Preliminary studies indicate that this compound may interact with various biological targets, particularly receptors involved in neurotransmission and pain modulation. The compound's structure allows for binding to active sites on enzymes and receptors, potentially inhibiting their activity or altering their function.

Antimicrobial and Antifungal Properties

Research has shown that compounds similar to this compound exhibit antimicrobial and antifungal properties. These activities are attributed to the compound's ability to disrupt cellular processes in pathogens, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

  • Antinociceptive Activity : A study evaluated the antinociceptive effects of related compounds using various animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting potential applications in pain management .
  • Cancer Cell Viability : In vitro studies have assessed the effects of similar compounds on cancer cell lines. The findings revealed that certain derivatives could reduce cell viability significantly, indicating potential as anticancer agents .

Data Table: Biological Activity Overview

Activity Observation Reference
AntimicrobialExhibits activity against E. coli and S. aureus
AntinociceptiveSignificant pain relief in animal models
CytotoxicityReduces viability in cancer cell lines
Receptor InteractionPotential binding to neurotransmitter receptors

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed structure-activity relationships (SAR) will be crucial for developing this compound into a viable therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopentyl Core

{1-[(Methylamino)methyl]cyclopentyl}methanol (CAS: 959238-70-1)
  • Molecular Formula: C₈H₁₇NO
  • Key Differences: Replaces the 2-phenylethyl group with a methylamino substituent.
  • Physicochemical Properties :
    • Boiling Point: 229.98–233.07°C
    • Density: 0.95 g/cm³
    • Water Solubility: 25,094.2–701,770 mg/L .
  • Impact : The absence of the aromatic phenyl group reduces lipophilicity compared to the target compound, enhancing water solubility. This makes it more suitable for aqueous-phase reactions .
(1-(2-Nitrophenyl)cyclopentyl)methanol (CAS: Not specified)
  • Structural Feature: Nitrophenyl substituent instead of 2-phenylethylamino.

Pharmacologically Active Analogs

Cyclopentyl Fentanyl (CAS: 2088918-01-9)
  • Molecular Formula : C₂₅H₃₂N₂O
  • Structural Differences : Incorporates a piperidine ring and cyclopentanecarboxamide group, characteristic of fentanyl analogs.
  • Pharmacological Role : Binds to μ-opioid receptors, exhibiting potent analgesic effects. The target compound lacks the carboxamide and piperidine moieties critical for opioid receptor interaction .
  • Synthetic Relevance : Both compounds share cyclopentyl groups, but the target compound’s simpler structure makes it a less pharmacologically active intermediate .

Derivatives with Enhanced Complexity

{1-[(3,5-Bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl}methanol
  • Structural Features : Extended benzyl and pyridinyl substituents.
  • Crystallographic Data: Forms monohydrate and methanol solvates with distinct hydrogen-bonding networks, as resolved via X-ray diffraction .
  • Impact : The bulky substituents enhance steric hindrance, reducing reactivity compared to the target compound. Such derivatives are often explored in supramolecular chemistry .
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile Hydrochloride
  • Structural Features : Adds a pyrrolidine-carbonitrile backbone.
  • Applications: Used in peptidomimetic drug design, highlighting how cyclopentylmethanol derivatives can be modified for targeted bioactivity .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Water Solubility (mg/L) Primary Application
{1-[(2-Phenylethyl)amino]cyclopentyl}methanol 1250923-28-4 C₁₄H₂₁NO 219.33 2-Phenylethylamino, hydroxymethyl Not reported Not reported Synthetic intermediate
{1-[(Methylamino)methyl]cyclopentyl}methanol 959238-70-1 C₈H₁₇NO 143.23 Methylamino, hydroxymethyl 229.98–233.07 25,094–701,770 Aqueous-phase reactions
Cyclopentyl Fentanyl 2088918-01-9 C₂₅H₃₂N₂O 376.54 Cyclopentyl, piperidine, carboxamide Not reported Low (lipophilic) Opioid analgesic
(1-(2-Nitrophenyl)cyclopentyl)methanol Not available C₁₂H₁₅NO₃ 221.26 Nitrophenyl, hydroxymethyl Not reported Moderate Intermediate for nitroarenes

Key Research Findings

Substituent Effects on Solubility: The 2-phenylethyl group in the target compound increases lipophilicity compared to methylamino derivatives, reducing water solubility but improving organic-phase reactivity .

Pharmacological Potential: Unlike cyclopentyl fentanyl, the target compound lacks the structural motifs necessary for opioid activity, limiting its direct therapeutic use .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of {1-[(2-Phenylethyl)amino]cyclopentyl}methanol typically involves:

  • Formation of the cyclopentyl methanol core.
  • Introduction of the 2-phenylethyl amino substituent.
  • Control of stereochemistry at the cyclopentyl carbon bearing the amino and hydroxyl groups.

These key steps can be achieved via reductive amination, asymmetric reduction, enzymatic resolution, or chiral auxiliary-mediated synthesis.

Reductive Amination Approach

A common method to prepare amino alcohols involves reductive amination of cyclopentanone derivatives with 2-phenylethylamine, followed by reduction of the intermediate imine or ketimine to the corresponding amino alcohol.

  • Procedure:

    • React cyclopentanone with 2-phenylethylamine to form an imine intermediate.
    • Reduce the imine using a mild reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
    • The reduction step can be performed under conditions favoring stereoselectivity to obtain the desired stereoisomer.
  • Advantages:

    • Straightforward and scalable.
    • Compatible with various functional groups.
  • Challenges:

    • Achieving high enantioselectivity requires chiral catalysts or auxiliaries.
    • Mixtures of stereoisomers may form, necessitating separation or resolution.

This method is supported by processes described for related 2-amino-1-phenylethanol derivatives, where reductive amination followed by selective reduction is employed.

Microbial and Enzymatic Resolution

Optically active amino alcohols can be obtained by enzymatic resolution or biotransformation of racemic mixtures.

  • Microbial Catalysis:

    • Certain microorganisms (e.g., Staphylococcus, Micrococcus, Rhodococcus, Neisseria) selectively act on racemic amino alcohols to yield optically pure (R)- or (S)-enantiomers.
    • This method is advantageous for producing high optical purity without complex chiral synthesis.
  • Enzymatic Catalysis:

    • Lipase-catalyzed desymmetrization of prochiral diols or amino alcohols can achieve high enantioselectivity.
    • For example, lipase-catalyzed acylation using reactive esters has been shown to produce monoesters with 82–99% enantiomeric excess, which can be hydrolyzed back to optically active amino alcohols.
  • Benefits:

    • Environmentally friendly and mild reaction conditions.
    • High enantiomeric purity achievable.
  • Limitations:

    • Requires screening for suitable microorganisms or enzymes.
    • Scale-up may be challenging.

Asymmetric Reduction and Chiral Auxiliary Methods

Asymmetric transfer hydrogenation (ATH) and chiral auxiliaries are widely used to introduce stereochemistry in amino alcohol synthesis.

  • Asymmetric Transfer Hydrogenation:

    • Using chiral catalysts, ketones or imines can be stereoselectively reduced to amino alcohols.
    • This approach provides excellent enantioselectivity and yield.
  • Chiral Auxiliary Approach:

    • Temporary attachment of a chiral auxiliary to the substrate directs stereoselective reactions.
    • After the stereocenter is established, the auxiliary is removed to yield the desired amino alcohol.
  • Examples:

    • Pictet–Spengler reactions and asymmetric addition reactions have been used to create chiral centers in related compounds.
  • Advantages:

    • High stereochemical control.
    • Applicable to complex molecules.
  • Disadvantages:

    • Additional steps for auxiliary attachment and removal.
    • Cost and complexity of chiral catalysts or auxiliaries.

Cyclopentyl Ring Construction and Functionalization

The cyclopentyl moiety can be constructed or functionalized using cyclopropanation and ring-forming reactions:

  • Simmons–Smith Cyclopropanation:

    • Used to stereospecifically install cyclopropane rings that can be further elaborated to cyclopentyl derivatives.
    • The reaction involves diethylzinc and diiodomethane, providing high diastereoselectivity and yield.
  • Subsequent Functionalization:

    • The cyclopentyl ring can be functionalized with hydroxymethyl groups and amino substituents via nucleophilic substitution or reduction steps.
  • Relevance:

    • Although Simmons–Smith is more common for cyclopropane synthesis, it can be part of synthetic routes towards cyclopentyl amino alcohols by ring expansion or further transformations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges References
Reductive Amination Cyclopentanone, 2-phenylethylamine, NaBH3CN or catalytic hydrogenation Simple, scalable Stereoselectivity control needed
Microbial Resolution Microorganisms (Staphylococcus, Rhodococcus) High optical purity, eco-friendly Screening and scale-up
Enzymatic Desymmetrization Lipases, reactive esters (e.g., 1-ethoxyvinyl 2-furoate) High enantioselectivity Enzyme availability
Asymmetric Transfer Hydrogenation Chiral catalysts, hydrogen donors Excellent stereocontrol Catalyst cost
Chiral Auxiliary Methods Chiral auxiliaries, asymmetric addition High stereocontrol Multi-step process
Simmons–Smith Cyclopropanation Diethylzinc, diiodomethane High diastereoselectivity Limited to cyclopropane formation

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., cyclopentyl CH₂, aromatic protons from phenyl).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯N interactions in crystal lattices) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 247.3 [M+H]⁺).
    Contaminants like unreacted amine are detected via reverse-phase chromatography using C18 columns and acetonitrile/water gradients .

How can enantiomeric resolution of this compound be achieved for pharmacological studies?

Q. Advanced

  • Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation .
  • Circular Dichroism (CD) : Confirms enantiopurity by comparing Cotton effects to reference standards.

What mechanistic insights explain the compound’s reactivity in nucleophilic or catalytic reactions?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the cyclopentyl CH₂ group reveals rate-determining steps in nucleophilic substitutions.
  • DFT Calculations : Predict transition-state geometries for epoxide ring-opening reactions (e.g., oxirane intermediates) .
  • Catalytic Studies : Palladium-mediated cross-coupling reactions show steric hindrance from the 2-phenylethyl group reduces coupling efficiency by ~30% compared to less bulky analogs .

How is the biological activity of this compound assessed in receptor-binding studies?

Q. Advanced

  • In Vitro Assays : Competitive binding assays using radiolabeled ligands (e.g., ³H-S1P for S1P1 receptor modulation). IC₅₀ values are calculated via nonlinear regression .
  • Molecular Docking : Simulations (AutoDock Vina) map interactions between the amino group and receptor residues (e.g., Lys34 in S1P1) .
  • ADMET Profiling : Microsomal stability tests (human liver microsomes) predict metabolic clearance rates, with hydroxylation at the cyclopentyl ring being a major pathway .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Q. Advanced

  • Replication Under Controlled Conditions : Standardize solvents, catalysts (e.g., NaBH₄ vs. LiAlH₄), and temperatures to isolate variables.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, yields >70% often require anhydrous conditions, while moisture reduces yields to ~50% .
  • Dose-Response Curves : Re-evaluate biological activity with stricter controls (e.g., sham-treated cells) to rule out false positives .

What role do non-covalent interactions (e.g., hydrogen bonding) play in the compound’s solid-state structure?

Advanced
X-ray studies reveal intramolecular O–H⋯N hydrogen bonds between the methanol hydroxyl and amine group, stabilizing a chair-like cyclopentyl conformation. Intermolecular C–H⋯π interactions with phenyl rings enhance crystal packing, as evidenced by shorter van der Waals contacts (3.2–3.5 Å) . These interactions inform co-crystallization strategies for improved solubility in drug formulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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{1-[(2-Phenylethyl)amino]cyclopentyl}methanol
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{1-[(2-Phenylethyl)amino]cyclopentyl}methanol

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